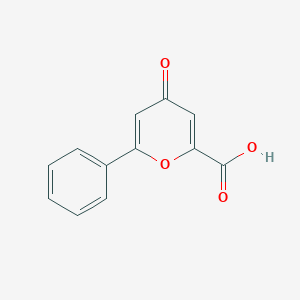

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid

描述

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid is a heterocyclic compound with a molecular formula of C12H8O4 It is characterized by a pyran ring fused with a phenyl group and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid typically involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. One common method includes:

Condensation: Benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the pyran ring.

Oxidation: The resulting compound is then oxidized to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

化学反应分析

Types of Reactions

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxy derivatives of the original compound.

Substitution: Phenyl-substituted derivatives with various functional groups.

科学研究应用

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

相似化合物的比较

Similar Compounds

4-oxo-6-styryl-4H-pyran-2-carbonitrile: Similar structure but with a styryl group instead of a phenyl group.

5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with methyl groups instead of a phenyl group.

Uniqueness

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid is unique due to its specific combination of a phenyl group and a carboxylic acid functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

Overview

4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid is a heterocyclic compound characterized by a pyran ring fused with a phenyl group and a carboxylic acid functional group. Its molecular formula is C12H8O4. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form different derivatives.

- Reduction : The keto group can be converted to a hydroxyl group.

- Substitution : The phenyl group can participate in electrophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions lead to various substituted derivatives, which may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its antibacterial effects, derivatives of the pyran scaffold showed inhibition against various Gram-positive bacteria, with some compounds demonstrating lower IC50 values than traditional antibiotics like ampicillin .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against cancer cell lines, particularly HCT-116 colorectal cancer cells. Studies have shown that certain derivatives can inhibit cell proliferation by targeting cyclin-dependent kinase 2 (CDK2), leading to downregulation of CDK2 protein levels and induction of apoptosis via caspase activation . The IC50 values for these compounds ranged from approximately 75 µM to 85 µM, indicating potent activity against cancer cells .

Antioxidant Activity

Antioxidant assays revealed that this compound and its derivatives possess significant free radical scavenging abilities. For instance, certain derivatives exhibited scavenging potencies comparable to well-known antioxidants like BHT (butylated hydroxytoluene). The effective concentration (EC50) values for these compounds were measured, with some demonstrating EC50 values as low as 0.072 mM, indicating strong antioxidant potential .

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Cell Cycle Regulation : By inhibiting CDK2, it disrupts the cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis.

- Antioxidant Mechanisms : The ability to scavenge free radicals suggests a protective role against oxidative stress, which is implicated in various diseases.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| 4-Oxo-6-styryl-4H-pyran-2-carbonitrile | Styryl group | Antimicrobial | Not specified |

| 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid | Methyl groups | Anticancer | Not specified |

| 4-Oxo-6-(substituted phenyl)-4H-pyran derivatives | Various substitutions | Antioxidant | Varies |

Case Studies

- Antibacterial Efficacy : A study evaluated several derivatives of the pyran scaffold against multiple bacterial strains. Compounds demonstrated varying degrees of effectiveness, with some exhibiting superior activity compared to conventional antibiotics .

- Cytotoxicity Against HCT116 Cells : In vitro studies showed that specific derivatives inhibited the growth of HCT116 cells significantly by inducing apoptosis through the activation of caspases . Molecular docking studies supported these findings by showing favorable interactions with CDK2.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves the condensation of substituted benzaldehyde derivatives with active methylene compounds (e.g., malonic acid derivatives) under acidic or basic conditions. Cyclization is typically achieved using catalysts such as palladium or copper in solvents like DMF or toluene . For example, a related pyran-carboxylic acid derivative was synthesized via a three-component reaction catalyzed by organobases like L-proline or DABCO, which may be adapted for this compound .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Characterization involves spectroscopic techniques:

- NMR : H and C NMR to confirm the pyran ring and substituent positions.

- Mass Spectrometry : High-resolution MS to verify molecular weight.

- X-ray Crystallography : For unambiguous confirmation of the crystal structure, as demonstrated for structurally similar pyran derivatives .

- FT-IR : To identify functional groups like the carbonyl (C=O) and carboxylic acid (COOH) moieties .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer :

- Esterification : React with alcohols in the presence of HSO or DCC to form esters.

- Decarboxylation : Heating with bases like NaOH to remove the carboxylic acid group.

- Nucleophilic Substitution : The phenyl group may undergo halogenation or nitration under electrophilic conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR, DEPT, HSQC) to resolve overlapping signals.

- Computational Modeling : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test transition metals (Pd, Cu) or organocatalysts (e.g., DABCO) to enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve reaction rates.

- Temperature Control : Gradual heating (e.g., reflux in toluene) minimizes side reactions .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functional Group Modification : Introduce halogens, methyl, or methoxy groups to the phenyl ring to modulate lipophilicity.

- Bioisosteric Replacement : Substitute the carboxylic acid with ester or amide groups to improve bioavailability .

- Heterocycle Fusion : Attach pyridine or pyrimidine rings to explore synergistic biological effects .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

属性

IUPAC Name |

4-oxo-6-phenylpyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(7-9)12(14)15/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLMDHRGZBRWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319009 | |

| Record name | 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-01-8 | |

| Record name | NSC338481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。